molecular formula C10H19NO5 B13520711 2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid

2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid

Cat. No.: B13520711
M. Wt: 233.26 g/mol
InChI Key: UBEPRMVMTFACCQ-UHFFFAOYSA-N
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Description

2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid typically involves the protection of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it to around 40°C.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid is unique due to its specific structure, which allows for selective protection and deprotection of amino groups. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetic acid

InChI

InChI=1S/C10H19NO5/c1-7(5-15-6-8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)

InChI Key

UBEPRMVMTFACCQ-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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